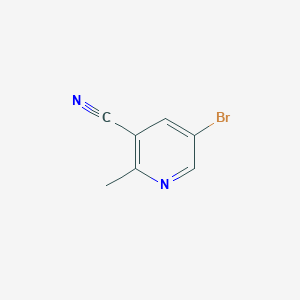

5-Bromo-2-methylnicotinonitrile

描述

Significance of Pyridine-Based Nitriles in Modern Organic Synthesis and Medicinal Chemistry

Pyridine-based nitriles, also known as cyanopyridines, are a particularly important class of pyridine (B92270) derivatives. The nitrile group is a versatile functional group that can be transformed into various other functionalities, including amines, carboxylic acids, and tetrazoles, significantly expanding the synthetic utility of the pyridine core. researchgate.net This versatility has made nicotinonitriles and their analogues the subject of extensive research, leading to the development of marketed drugs such as the anticancer agents bosutinib (B1684425) and neratinib, and the cardiotonic agents milrinone (B1677136) and olprinone. lifechemicals.com

The incorporation of a nitrile group can also enhance the pharmacological properties of a molecule. It can improve metabolic stability, permeability, and binding affinity to biological targets. nih.gov The unique electronic properties of the nitrile group contribute to its ability to act as a hydrogen bond acceptor and to participate in dipole-dipole interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.

Contextualizing 5-Bromo-2-methylnicotinonitrile within Halogenated Nicotinonitrile Frameworks

The introduction of a halogen atom, such as bromine, onto the pyridine ring further enhances the synthetic potential of nicotinonitriles. Halogenated pyridines are key intermediates in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These powerful synthetic tools allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

This compound belongs to this important class of halogenated nicotinonitriles. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of substituents, while the methyl group at the 2-position and the nitrile group at the 3-position influence the reactivity and electronic properties of the pyridine ring. The strategic placement of these functional groups makes this compound a valuable precursor for creating libraries of novel compounds for biological screening. chemimpex.com The presence of both a bromine atom and a cyano group, which are electron-withdrawing, enhances the reactivity of the pyridine ring toward various chemical transformations.

Historical Development and Evolution of Research on Substituted Nicotinonitriles

The journey into the synthesis of pyridine derivatives began in the 19th century. In 1876, Sir William Ramsay achieved the first synthesis of pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube. wikipedia.org A major breakthrough in the synthesis of substituted pyridines came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, a multi-component reaction that remains a cornerstone of heterocyclic chemistry. wikipedia.orgwikipedia.orgfiveable.me This method typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). fiveable.me

Over the years, numerous other methods for pyridine synthesis have been developed, including the Chichibabin synthesis, reported in 1924, which utilizes aldehydes and ketones with ammonia. wikipedia.org The Guareschi-Thorpe synthesis and the Kröhnke pyridine synthesis are other notable methods for constructing the pyridine ring. pharmaguideline.comnih.gov

The synthesis of nicotinonitrile itself has been achieved through various routes, including the dehydration of nicotinamide (B372718) and the reaction of 3-bromopyridine (B30812) with cuprous cyanide. ijsat.org The development of efficient synthetic methods for substituted nicotinonitriles has been a continuous area of research, driven by the significant biological activities exhibited by this class of compounds.

While specific historical data on the synthesis of this compound is not extensively documented in early literature, its development is a direct consequence of the broader advancements in pyridine and nicotinonitrile chemistry. A patented method for producing its likely precursor, 5-bromo-2-methylpyridine (B113479), involves a multi-step synthesis starting from diethyl malonate and 5-nitro-2-chloropyridine. google.com The subsequent introduction of the nitrile group would then lead to the target compound.

Research Trajectories and Future Outlook for Pyridine-Bromine-Nitrile Systems

The future of research on pyridine-bromine-nitrile systems, including this compound, is bright and multifaceted. The ongoing demand for novel therapeutic agents will continue to drive the synthesis and biological evaluation of new derivatives. nih.gov The ability to functionalize the bromine atom through various cross-coupling reactions allows for the creation of diverse molecular libraries, increasing the probability of discovering new drug candidates. mdpi.com

Future research is expected to focus on several key areas:

Development of Novel Catalytic Systems: The exploration of new and more efficient catalytic methods for the synthesis and functionalization of these compounds will be crucial. This includes the use of metal-free catalysts and photoredox catalysis to achieve milder and more selective transformations. mdpi.comnih.gov

Medicinal Chemistry Applications: The design and synthesis of novel pyridine-bromine-nitrile derivatives as potential anticancer, anti-inflammatory, and antimicrobial agents will remain a major focus. ijsat.orgresearchgate.net The structural flexibility of this scaffold allows for fine-tuning of its pharmacological properties.

Materials Science: The unique electronic and photophysical properties of these compounds make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

The versatility of the pyridine-bromine-nitrile framework ensures its continued importance in the discovery and development of new chemical entities with a wide range of applications.

Detailed Research Findings

The following table summarizes the key properties of this compound based on available data.

| Property | Value |

| CAS Number | 956276-47-4 |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Appearance | Solid |

Data sourced from PubChem compound summary for CID 53217457. nih.gov

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZODOCHMREYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682496 | |

| Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956276-47-4 | |

| Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Methylnicotinonitrile and Analogues

Retrosynthetic Analysis of the 5-Bromo-2-methylnicotinonitrile Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.comyoutube.com For this compound, the primary disconnections involve the carbon-carbon and carbon-heteroatom bonds that form the pyridine (B92270) ring and the bonds connecting the substituents.

A logical retrosynthetic approach would involve the following key disconnections:

C-CN bond: Disconnecting the nitrile group suggests a precursor such as a halide or an amine at the 3-position, which can be converted to the nitrile.

C-Br bond: This disconnection points to a precursor like 2-methylnicotinonitrile that can undergo regioselective bromination.

Pyridine ring formation: A more fundamental disconnection involves breaking down the pyridine ring itself. This could lead to various acyclic precursors that can be cyclized to form the substituted pyridine. nih.gov

This analysis reveals several potential synthetic pathways, which can be broadly categorized into classical and advanced approaches.

Classical Approaches to Halogenated Pyridinonitrile Construction

Classical methods for synthesizing molecules like this compound typically involve the stepwise introduction of the required functional groups onto a pre-existing pyridine ring or the construction of the ring from acyclic precursors.

Regioselective Halogenation Techniques for Pyridine Rings

The introduction of a bromine atom at the 5-position of a 2-methylpyridine (B31789) derivative requires careful control of regioselectivity. Direct bromination of 2-picoline often results in a mixture of products. google.com Therefore, activating or directing groups are often employed to achieve the desired substitution pattern.

One common strategy involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), for the halogenation of arenes and heterocycles under mild conditions. nih.govnih.gov The regioselectivity of the reaction can be influenced by the solvent and the electronic nature of the substituents already present on the pyridine ring. nih.gov For instance, the use of fluorinated alcohols as solvents has been shown to afford halogenated arenes with high yields and regioselectivity. nih.gov

Another approach involves the Sandmeyer reaction, where an amino group at the 5-position is converted to a diazonium salt and subsequently displaced by a bromide ion. A patented method describes the synthesis of 5-bromo-2-methylpyridine (B113479) from 5-amino-2-methylpyridine (B47470) by reaction with an acid to form a salt, followed by the addition of bromine and a sodium nitrite (B80452) solution. google.com

Methods for Introducing the Nitrile Functionality at the Pyridine 3-Position

There are several established methods for introducing a nitrile group at the 3-position of the pyridine ring.

From an Amine (Sandmeyer Reaction): An amino group at the 3-position can be converted to a nitrile group via a Sandmeyer-type reaction. This involves diazotization of the amine followed by reaction with a cyanide salt, typically copper(I) cyanide.

From a Halide (Nucleophilic Substitution): A halide, such as a bromide or chloride, at the 3-position can be displaced by a cyanide nucleophile. This reaction is often catalyzed by a palladium or nickel complex.

From an Aldehyde or Carboxylic Acid: An aldehyde at the 3-position can be converted to an oxime, which is then dehydrated to the nitrile. Similarly, a carboxylic acid can be converted to a primary amide, which is subsequently dehydrated to the nitrile. A method for synthesizing 5-Bromo-2-cyanopyridine from 2-amino-5-bromopyridine (B118841) involves a three-step reaction using POCl3/CH2Cl2/Pyridine as a dehydrating agent. oriprobe.com

Strategies for Methyl Group Incorporation into the Pyridine Nucleus

The incorporation of a methyl group at the 2-position of the pyridine ring can be achieved through various methods.

From a Precursor Already Containing the Methyl Group: The most straightforward approach is to start with a commercially available picoline derivative that already has the methyl group in the desired position. 5-Bromo-2-methylpyridine is a known compound and can be used as a starting material. chemicalbook.comnih.govsigmaaldrich.com

Ring Synthesis: The methyl group can be incorporated during the construction of the pyridine ring itself. For example, a multi-component reaction involving an aldehyde, a ketone, and an ammonia (B1221849) source can lead to the formation of a substituted pyridine. researchgate.net

Cross-Coupling Reactions: A halogenated pyridine can be coupled with an organometallic reagent containing a methyl group, such as methylmagnesium bromide or methylboronic acid, in the presence of a suitable catalyst.

A patented method for preparing 5-bromo-2-methylpyridine starts with the reaction of diethyl malonate and an alkali metal to form a salt, which then reacts with 5-nitro-2-chloropyridine. The product is then decarboxylated to yield 5-nitro-2-methylpyridine, which is subsequently reduced to 5-amino-2-methylpyridine and finally converted to 5-bromo-2-methylpyridine. google.com

Advanced Synthetic Pathways for this compound

Modern synthetic chemistry offers more efficient and sustainable methods for the synthesis of complex molecules.

Continuous Flow Synthesis and Process Intensification for Nicotinonitriles

Continuous flow chemistry has emerged as a powerful technology in both academic and industrial laboratories, offering several advantages over traditional batch processing. nih.govmdpi.com These benefits include enhanced heat and mass transfer, improved safety and process control, and the ability to integrate multiple reaction steps into a telescoped sequence. nih.govmit.edu

The synthesis of nicotinonitrile derivatives can be significantly improved using continuous flow systems. This technology allows for the safe handling of hazardous reagents and intermediates, precise control over reaction parameters, and can lead to higher yields and purity of the final product. nih.govmdpi.com For example, a continuous-flow process for generating (E/Z)-tamoxifen, a complex molecule, demonstrated excellent outcomes with high yields in a short amount of time. nih.gov The synthesis of nitrofuran pharmaceuticals has also been successfully achieved using a continuous flow platform, highlighting the technology's ability to handle sensitive substrates and hazardous reagents safely and efficiently. researchgate.netnih.gov While a specific continuous flow synthesis for this compound is not detailed in the provided results, the principles and successes in related nicotinonitrile and heterocyclic syntheses strongly suggest its applicability and potential benefits. nih.govmdpi.com

Catalytic Methods in Nicotinonitrile Synthesis

Catalytic methods offer efficient and selective routes to nicotinonitrile derivatives, often under milder conditions than classical approaches. These methods include palladium-catalyzed cross-coupling reactions, heterogeneous catalysis, and acid/base-catalyzed condensations.

Palladium-Catalyzed Approaches (e.g., Cross-Coupling Precursors)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for the construction of the nicotinonitrile core and for its further functionalization. While a direct palladium-catalyzed synthesis of this compound is not extensively documented, the synthesis of its precursors and its use in subsequent cross-coupling reactions are well-established for analogous systems.

A plausible and highly efficient route to this compound involves the palladium-catalyzed cyanation of a suitable precursor, such as 5-bromo-2-methylpyridine. The use of palladium catalysts for the cyanation of aryl halides is a well-developed methodology. sci-hub.sersc.orgnih.govrsc.org Various cyanide sources can be employed, with potassium ferrocyanide (K₄[Fe(CN)₆]) being a less toxic and readily available option. sci-hub.senih.gov The reaction is typically carried out in the presence of a palladium(II) precatalyst and a suitable phosphine (B1218219) ligand.

Furthermore, once synthesized, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 5-position. These reactions include:

Suzuki-Miyaura Coupling: This reaction couples the bromo-substituted nicotinonitrile with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgnih.govorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. The synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) via Suzuki coupling has been successfully demonstrated, suggesting the feasibility of similar reactions with this compound. youtube.com

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the bromo-derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.orgresearchgate.netrsc.org This method is valuable for creating extended π-systems.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromo-substituted nicotinonitrile with an amine. wikipedia.orgacsgcipr.orglibretexts.orgnumberanalytics.com This allows for the synthesis of a wide array of amino-substituted nicotinonitriles.

The general conditions for these cross-coupling reactions typically involve a palladium(0) or palladium(II) catalyst, a phosphine ligand, a base, and an appropriate solvent.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Phosphine ligand, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine ligand, Base | C-N |

Heterogeneous Catalysis (e.g., Nanomagnetic Metal-Organic Frameworks)

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes. Nanomagnetic metal-organic frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the synthesis of nicotinonitrile derivatives. nih.gov

One notable example involves the use of a novel nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, for the synthesis of a wide range of nicotinonitrile derivatives. sci-hub.senih.gov This catalyst facilitates a four-component reaction between a β-keto nitrile, an ammonium (B1175870) salt, an acetophenone (B1666503) derivative, and various aldehydes. The reaction proceeds under solvent-free conditions with high yields (68–90%) and short reaction times (40–60 minutes). sci-hub.senih.gov The key advantages of this nanomagnetic MOF catalyst include its high surface-to-volume ratio, ease of separation using an external magnet, and high chemical and thermal stability. sci-hub.senih.gov

Acid/Base Catalysis in Condensation Reactions

Acid and base catalysis plays a crucial role in the classical synthesis of nicotinonitriles through condensation reactions. organic-chemistry.org These reactions typically involve the condensation of a β-keto nitrile with an enamine or an equivalent thereof, followed by cyclization and aromatization.

For instance, the synthesis of nicotinonitrile derivatives can be achieved through the reaction of 1,3-dicarbonyl compounds with enamines in the presence of an acid or base catalyst. The catalyst facilitates the initial condensation and the subsequent cyclization and dehydration steps to form the pyridine ring. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles, can also be conceptually applied to the synthesis of cyclic systems that can be precursors to nicotinonitriles. wikipedia.orgnumberanalytics.comlscollege.ac.inbuchler-gmbh.comnumberanalytics.com

Multicomponent Reactions Towards Nicotinonitrile Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. sci-hub.sersc.orgnih.govwikipedia.orgnumberanalytics.com This approach offers significant advantages in terms of step- and atom-economy, and operational simplicity.

Several MCRs have been developed for the synthesis of substituted nicotinonitriles. A common strategy involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt (or an amine). These reactions can be catalyzed by various catalysts, including the aforementioned nanomagnetic MOFs, to afford highly substituted nicotinonitrile derivatives in good to excellent yields. sci-hub.senih.gov The diversity of the final products can be easily achieved by varying the starting components.

Enamine-Based Cyclization Routes to Halogenated Nicotinonitriles

Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in various carbon-carbon bond-forming reactions. nih.govmasterorganicchemistry.comlibretexts.orglibretexts.org The synthesis of pyridine rings, the core of nicotinonitriles, can be achieved through the cyclization of enamine-containing precursors. youtube.comnih.govnih.govgoogle.comyoutube.com

Precursor Synthesis and Derivatization Routes Utilizing this compound

The synthesis of this compound relies on the availability of suitable precursors. A key precursor is 5-bromo-2-methylpyridine. A patented method describes the synthesis of this compound starting from diethyl malonate and 5-nitro-2-chloropyridine. lscollege.ac.in The process involves condensation, decarboxylation, reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction to introduce the bromine atom. lscollege.ac.in

Preparation of Key Intermediates for Downstream Functionalization

The synthesis of functionalized pyridine derivatives such as this compound relies heavily on the strategic preparation of key intermediates that can be readily modified in subsequent steps. A common and effective approach involves a multi-step synthesis starting from readily available precursors to build a versatile molecular scaffold.

One of the primary intermediates is 5-amino-2-methylpyridine . Its preparation is often achieved through a pathway that begins with a nucleophilic substitution followed by reduction. A representative synthesis starts with 5-nitryl-2-chloropyridine . google.com This precursor undergoes a condensation reaction with diethyl malonate in the presence of an alkali metal, such as sodium or sodium hydride, followed by decarboxylation under acidic conditions to yield 5-nitryl-2-methylpyridine . google.comchemicalbook.com This nitro-substituted intermediate is then subjected to hydrogenation reduction, typically using a Palladium on carbon (Pd/C) catalyst, to produce the crucial 5-amino-2-methylpyridine intermediate. google.comchemicalbook.com This amino group serves as a key functional handle for introducing other substituents, such as the bromo group, via diazotization reactions.

Another critical intermediate, particularly for the synthesis of analogues through cross-coupling reactions, is 5-bromo-2-methylpyridin-3-amine . mdpi.com This compound can be synthesized from 2-methyl-3-nitro-5-bromopyridine by reduction, for instance, using reduced iron powder and ammonium chloride. chemicalbook.com The presence of both an amino group and a bromo substituent on the pyridine ring allows for selective, stepwise functionalization. For example, the bromine atom can participate in palladium-catalyzed Suzuki cross-coupling reactions to form new carbon-carbon bonds, while the amino group can be converted into other functionalities. mdpi.com To modulate reactivity, the amino group can be protected, for example by reacting it with acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridine-3-yl]acetamide . mdpi.com This strategy prevents undesired side reactions during subsequent functionalization steps.

The table below summarizes a typical synthetic sequence for a key intermediate.

| Step | Starting Material | Reagents & Conditions | Intermediate Product | Reported Yield |

|---|---|---|---|---|

| 1 | 5-nitryl-2-chloropyridine | 1) Diethyl malonate, Sodium hydride, Toluene (B28343), 110°C 2) 6N HCl, Reflux | 5-nitryl-2-methylpyridine | 94% oriprobe.com |

| 2 | 5-nitryl-2-methylpyridine | Pd/C catalyst, Hydrogen | 5-amino-2-methylpyridine | High google.com |

| 3 | 2-methyl-3-nitro-5-bromopyridine | Reduced iron powder, Ammonium chloride, Methanol/Water, 80°C | 5-bromo-2-methylpyridin-3-amine | 95% chemicalbook.com |

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is paramount in the synthesis of complex molecules like this compound. This requires careful optimization of reaction parameters such as temperature, catalyst, solvent, and reagent stoichiometry for each synthetic step.

A critical transformation in the synthesis is the introduction of the bromine atom onto the pyridine ring, often accomplished via a Sandmeyer-type reaction on an amino-substituted precursor like 5-amino-2-methylpyridine. google.com In this process, the amino group is first converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in a strong acid like hydrobromic acid (HBr). The diazonium salt is then displaced by a bromide ion. The temperature of this reaction is a crucial parameter; it is typically controlled between 0°C and -10°C to ensure the stability of the diazonium intermediate and prevent side reactions, thereby maximizing the yield of the desired 5-bromo-2-methylpyridine . google.com

The introduction of the nitrile (CN) group to form the nicotinonitrile structure is another key step where optimization is vital. The Sandmeyer cyanation reaction is a classic and effective method, converting an aryl diazonium salt into an aryl nitrile using a copper(I) cyanide catalyst. wikipedia.orgresearchgate.net The efficiency of this reaction depends on factors like the pH, the solvent system, and the specific copper cyanide complex used. rsc.org

Furthermore, for the synthesis of analogues, palladium-catalyzed cross-coupling reactions are frequently employed. The Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids provides a powerful example of reaction optimization. mdpi.com To achieve moderate to good yields of the coupled products, specific conditions have been identified. These include the use of a palladium catalyst, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being effective, in combination with a suitable base, such as potassium phosphate (B84403) (K₃PO₄), and a mixed solvent system like 1,4-dioxane (B91453) and water. mdpi.com The reaction temperature is also optimized, typically being maintained between 85°C and 95°C for an extended period to drive the reaction to completion. mdpi.com

The following table details the optimized conditions for a Suzuki cross-coupling reaction, illustrating the level of detail required for maximizing yield and selectivity in the synthesis of pyridine analogues.

| Parameter | Optimized Condition | Rationale/Effect |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) | Efficiently catalyzes the C-C bond formation in the Suzuki coupling cycle. mdpi.com |

| Base | Potassium Phosphate (K₃PO₄) | Activates the boronic acid and facilitates the transmetalation step. mdpi.com |

| Solvent | 1,4-Dioxane / Water (4:1 ratio) | Ensures solubility of both organic and inorganic reagents. mdpi.com |

| Temperature | 85-95 °C | Provides sufficient energy to overcome the activation barrier for the reaction. mdpi.com |

| Reaction Time | >15 hours | Allows the reaction to proceed to completion for maximum yield. mdpi.com |

Chemical Transformations and Functionalization Strategies of 5 Bromo 2 Methylnicotinonitrile

Reactivity at the Bromine Center: Nucleophilic Substitution and Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine (B92270) ring in 5-Bromo-2-methylnicotinonitrile is the primary site for a variety of chemical transformations. Its reactivity is exploited in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

SNAr Reactions and Halogen Exchange

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with various nucleophiles. This reaction typically proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a temporary negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The subsequent departure of the bromide ion restores the aromaticity of the ring. The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the anionic intermediate. pressbooks.pub In some cases, particularly with highly activated substrates, these reactions can even proceed via a concerted mechanism. quora.com

While fluorine is often a superior leaving group in SNAr reactions compared to other halogens, the bromine in this compound can still be displaced by strong nucleophiles under appropriate conditions. masterorganicchemistry.com This allows for the introduction of functionalities such as amino, alkoxy, and thioalkoxy groups.

Halogen exchange, a specific type of SNAr reaction, can also be employed to replace the bromine atom with another halogen, such as fluorine or chlorine. This transformation can be useful for modulating the reactivity of the substrate for subsequent reactions.

Carbon-Carbon Bond Forming Cross-Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between organohalides and organoboron compounds, such as boronic acids and their esters. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. illinois.edu The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Aryl bromides are common starting materials for Suzuki-Miyaura couplings due to the C-Br bond's susceptibility to oxidative addition. illinois.edu The reaction is compatible with a wide range of functional groups and has been extensively used in the synthesis of complex molecules, including pharmaceuticals. nih.govnih.gov The use of boronic esters, such as pinacol (B44631) boronic esters, has become increasingly popular as they are stable, environmentally friendly, and often provide enhanced reaction rates compared to boronic acids. nih.govnih.gov Recent advancements have led to rapid and efficient Suzuki-Miyaura couplings using specialized ligands and anhydrous conditions. nih.govorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Bromobenzene (B47551) | Phenylboronic acid | Pd(OAc)₂/AntPhos-G3 | TMSOK | Toluene (B28343) | Biphenyl | High | organic-chemistry.org |

| Aryl Halide | Neopentyldiol alkylboronic ester | AntPhos-Pd-G3 | TMSOK | Anhydrous | Alkylated arene | Good | organic-chemistry.org |

| Heteroaryl Bromide | Heteroaryl boronic ester | Pd catalyst | - | - | Biheteroaryl | Good | nih.gov |

This table presents generalized examples from the literature to illustrate the components of a Suzuki-Miyaura coupling reaction. Specific yields and conditions would need to be optimized for the coupling of this compound.

The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes (olefins) to form substituted alkenes. This reaction is a powerful tool for the formation of carbon-carbon bonds and has broad applications in organic synthesis. While the traditional Heck reaction has been widely studied, recent advancements have focused on oxidative Heck reactions, which can proceed with a wider range of substrates, including those with strongly coordinating heterocycles. nih.gov These reactions often utilize catalysts based on metals like ruthenium or rhodium in addition to palladium. nih.gov The choice of directing group and oxidant can significantly influence the regioselectivity and efficiency of the reaction. nih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is a highly effective method for the formation of sp²-sp carbon-carbon bonds and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a variety of functional groups. wikipedia.org The classic Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.org However, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Room Temp. | wikipedia.org |

| 3-Bromo-2-aminopyridine | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | scirp.org |

| Bromoindole | Phenylacetylene | Pd catalyst | - | - | Microwave/100°C | 100 | researchgate.net |

This table provides illustrative examples of Sonogashira coupling conditions from the literature. The specific conditions for this compound would require experimental optimization.

Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc compound. wikipedia.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp³-, sp²-, and sp-hybridized carbon atoms. wikipedia.org It demonstrates good functional group tolerance and has been applied in the synthesis of complex molecules. wikipedia.orgorgsyn.org The organozinc reagents can be prepared in situ or used as pre-formed compounds. organic-chemistry.org While palladium catalysts are more common, nickel catalysts can also be effective. wikipedia.org The reactivity of the halide in Negishi coupling generally follows the order I > Br > Cl. orgsyn.org

Stille Coupling: The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its high tolerance of a wide variety of functional groups, making it particularly useful in the synthesis of complex molecules. uwindsor.ca A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org The reaction mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Various palladium catalysts and ligands can be employed to optimize the reaction. organic-chemistry.org

Carbon-Heteroatom Bond Forming Cross-Couplings

The bromine atom at the 5-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of novel molecular architectures.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org

In the context of this compound, the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring. The general reaction involves the coupling of this compound with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Key Components of the Buchwald-Hartwig Amination:

| Component | Function | Examples |

| Palladium Precatalyst | The active catalytic species that facilitates the C-N bond formation. | [Pd(allyl)Cl]₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the palladium catalyst and influences its reactivity and selectivity. | XPhos, t-BuXPhos, TrixiePhos nih.gov |

| Base | Activates the amine nucleophile and neutralizes the hydrogen halide byproduct. | t-BuONa, t-BuOLi, Cs₂CO₃ nih.gov |

| Solvent | Provides the medium for the reaction. | Toluene, Dioxane |

The choice of ligand is critical for the success of the reaction, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.orgnih.gov The selection of the base and solvent is also crucial and is typically optimized for specific substrates. nih.gov For instance, the coupling of bromobenzene with various secondary amines has been shown to work well in non-polar solvents like toluene with strong organic bases or cesium carbonate. nih.gov

The mechanism of the Buchwald-Hartwig amination is a catalytic cycle that involves oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. wikipedia.org

This methodology has been successfully applied to a wide array of aryl and heteroaryl halides, including those containing sensitive functional groups. nih.gov The development of increasingly active and versatile catalyst systems continues to expand the scope and utility of this important transformation. organic-chemistry.org

Ullmann-type coupling reactions, which are traditionally copper-catalyzed, provide a classic and effective method for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. organic-chemistry.orgrsc.org These reactions are particularly useful for the synthesis of diaryl ethers, aryl alkyl ethers, and aryl thioethers. While the original Ullmann conditions often required harsh reaction conditions, modern advancements have led to the development of milder and more efficient protocols, often employing ligands to facilitate the coupling. organic-chemistry.orgsemanticscholar.org

For this compound, Ullmann-type couplings offer a pathway to introduce alkoxy, aryloxy, and thiyl substituents at the 5-position.

Ullmann-Type C-O Bond Formation:

The synthesis of aryl ethers via Ullmann coupling involves the reaction of an aryl halide with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base. Recent developments have introduced the use of various ligands to improve reaction efficiency and substrate scope. nih.gov

A general scheme for the Ullmann C-O coupling of this compound would be:

Reactants: this compound and an alcohol (R-OH) or phenol (Ar-OH).

Catalyst: A copper(I) source, such as CuI or a pre-formed copper complex. nih.gov

Base: Typically a carbonate or phosphate (B84403) base like K₂CO₃ or K₃PO₄.

Ligand (optional but often beneficial): Diamines, amino acids, or phenanthrolines.

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine.

Ullmann-Type C-S Bond Formation:

Similarly, the formation of C-S bonds can be achieved by coupling this compound with a thiol or a thiophenol. These reactions are also typically catalyzed by copper and require a base.

Reactants: this compound and a thiol (R-SH) or thiophenol (Ar-SH).

Catalyst: Copper(I) iodide is a common choice. researchgate.net

Base: K₂CO₃ is often used. researchgate.net

Ligand (optional): Ligands such as trans-cyclohexane-1,2-diol can promote the reaction. researchgate.net

Solvent: Solvents like 2-propanol can be effective. researchgate.net

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate, followed by reaction with the nucleophile. organic-chemistry.org The development of ligand-assisted protocols has significantly broadened the applicability of these reactions in modern organic synthesis.

Transformations of the Nitrile Group (–CN)

The nitrile group (–CN) is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, primary amines, and various nitrogen-containing heterocycles. These transformations significantly enhance the synthetic potential of this compound.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. ambeed.com This transformation is a common and reliable method for introducing a carboxylic acid functional group.

Acidic Hydrolysis:

Treating this compound with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in the presence of water and heat will lead to the formation of 5-bromo-2-methylnicotinic acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Basic Hydrolysis:

Alternatively, hydrolysis can be achieved using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. This method also proceeds via an amide intermediate and yields the carboxylate salt, which upon acidification, provides the carboxylic acid. The use of tert-butylamine (B42293) in a methanol/water system, sometimes in the presence of lithium bromide, has been shown to be an effective method for the hydrolysis of various esters, and similar conditions could potentially be adapted for nitrile hydrolysis.

Esterification:

Once the carboxylic acid, 5-bromo-2-methylnicotinic acid, is obtained, it can be readily converted to its corresponding esters through standard esterification procedures, such as the Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid).

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a flexible aminomethyl linker. libretexts.org Several reducing agents can accomplish this conversion.

Common Reducing Agents for Nitrile Reduction:

| Reducing Agent | Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. | A powerful and versatile reducing agent, but not very selective. libretexts.org |

| Catalytic Hydrogenation | H₂ gas in the presence of a metal catalyst such as Raney Nickel, Platinum oxide, or Palladium on carbon. | Can be a cleaner method, but may also reduce other functional groups. libretexts.org |

| Diisopropylaminoborane (B2863991) (BH₂N(iPr)₂) / cat. LiBH₄ | In THF, with reaction times and temperatures depending on the substrate. | A milder and more selective reducing system. nih.govorganic-chemistry.org |

| Ammonia (B1221849) Borane (H₃NBH₃) | Thermally, without a catalyst. | An environmentally benign option. organic-chemistry.org |

The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired selectivity. For example, diisopropylaminoborane has been shown to reduce nitriles in the presence of unconjugated alkenes and alkynes. nih.govresearchgate.net However, it is generally not possible to selectively reduce a nitrile in the presence of an aldehyde. nih.govresearchgate.net

The nitrile group serves as a key precursor for the synthesis of amidines, which are themselves valuable intermediates for the construction of various nitrogen-containing heterocycles. semanticscholar.org

Synthesis of Amidines:

One common method for preparing amidines from nitriles is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid (like HCl) to form a Pinner salt (an imino ether hydrochloride). The Pinner salt is then reacted with ammonia or an amine to yield the corresponding amidine.

Another approach involves the direct addition of organometallic reagents, such as lithium amides, to the nitrile.

Utility of Amidines in Heterocycle Synthesis:

Amidines are versatile building blocks for a wide range of heterocyclic systems due to the presence of two nucleophilic nitrogen atoms and an electrophilic carbon atom. They can undergo cyclization reactions with various bifunctional reagents to form heterocycles such as:

Pyrimidines: By reaction with 1,3-dicarbonyl compounds or their equivalents.

Imidazoles: Through condensation with α-haloketones or α-hydroxyketones.

Triazoles: Via reaction with reagents containing adjacent nitrogen atoms, such as hydrazines or azides.

The reactivity of the amidine derived from this compound would allow for the construction of a diverse library of fused heterocyclic systems, further expanding its utility in drug discovery and materials science.

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group, with its carbon-nitrogen triple bond, can in principle participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic systems. While the literature provides extensive examples of cycloaddition reactions for various organic compounds, including [5+2] cycloadditions to form seven-membered heterocycles nih.govrsc.org, specific documented instances of this compound undergoing such transformations are not prevalent. However, the general reactivity pattern of nitriles suggests their potential to react with 1,3-dipoles, such as azides or nitrile oxides, to yield tetrazoles or oxadiazoles, respectively. The feasibility of these reactions would be influenced by the electronic properties of the pyridine ring and the steric hindrance posed by adjacent substituents.

Reactivity at the Methyl Group (–CH3)

The methyl group at the C-2 position of the pyridine ring is analogous to a benzylic position, rendering its protons acidic and susceptible to a variety of transformations. masterorganicchemistry.com This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring and the nitrile group.

The methyl group can be deprotonated by a suitable base to generate a nucleophilic carbanion. This intermediate can then react with various electrophiles, enabling the extension of the carbon chain or the introduction of new functional groups. A common strategy for 2-methylpyridines is the condensation with aldehydes, catalyzed by a base like piperidine, to form styryl-type derivatives. nih.gov While this reaction has been successfully applied to other 2-methyl-3-nitropyridines, it demonstrates a viable pathway for the functionalization of this compound. nih.gov The introduction of nitro groups into a pyridine ring is known to facilitate its functionalization in various ways. nih.gov

Table 1: Potential Alpha-Functionalization Reactions

| Reactant | Reagent/Catalyst | Expected Product Type |

| Aromatic Aldehyde | Piperidine | (E)-5-Bromo-2-(2-arylvinyl)nicotinonitrile |

| Alkyl Halide | Strong Base (e.g., LDA) | 5-Bromo-2-alkylnicotinonitrile |

The benzylic-like reactivity of the methyl group allows for both oxidation and halogenation reactions under specific conditions. masterorganicchemistry.com

Benzylic Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid or, under milder conditions, an aldehyde. masterorganicchemistry.comchemistrysteps.com For instance, potassium permanganate (B83412) (KMnO₄) is commonly used for the complete oxidation of alkyl groups attached to aromatic rings to form carboxylic acids. masterorganicchemistry.com This transformation converts an ortho-, para-directing alkyl group into a meta-directing carboxyl group, which can be a useful synthetic strategy. masterorganicchemistry.com Copper or iron catalysts with molecular oxygen have also been used to oxidize similar benzylic C-H bonds to ketones. beilstein-journals.org The reaction may proceed via the oxidation of the C(sp³)–H bond to an aldehyde intermediate. acs.org

Benzylic Halogenation: Free-radical halogenation can selectively occur at the methyl group. masterorganicchemistry.comlibretexts.org N-Bromosuccinimide (NBS), often in the presence of a radical initiator like light or heat, is the reagent of choice for benzylic bromination. chemistrysteps.comlibretexts.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a resonance-stabilized benzylic radical intermediate. masterorganicchemistry.comyoutube.com The selectivity for the benzylic position over other positions is due to the stability of this radical. chemistrysteps.com This method allows for the introduction of a bromine atom, which can then serve as a handle for further nucleophilic substitution reactions.

Table 2: Benzylic Oxidation and Halogenation Reactions

| Transformation | Reagent(s) | Conditions | Expected Product |

| Oxidation | KMnO₄ | Heat | 5-Bromo-3-cyanopyridine-2-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS) | CCl₄, light/heat | 5-Bromo-2-(bromomethyl)nicotinonitrile |

Pyridyl Nitrogen Functionalization: N-Oxidation and Quaternization

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, leading to N-oxidation and quaternization reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. A common method involves the reaction with hydrogen peroxide in glacial acetic acid. researchgate.net This transformation has been documented for the closely related 5-bromo-2-methylpyridine (B113479). researchgate.net The resulting N-oxide, this compound N-oxide, would exhibit altered reactivity. For instance, N-oxidation can activate the 2-methyl group for certain reactions. nih.gov Furthermore, aza-arene N-oxides are valuable synthetic intermediates that can undergo rearrangements and cyclizations to form fused heterocyclic systems like azaindoles. acs.org

Quaternization: As a heterocyclic amine, the pyridine nitrogen can react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. nih.govmdpi.com The reaction rate and success are influenced by the steric hindrance around the nitrogen and the nature of the alkylating agent. mdpi.com For example, the reaction of a pyridine derivative with an alkyl sulfonate at elevated temperatures can yield the corresponding pyridinium (B92312) salt. mdpi.com The quaternization of this compound with an agent like methyl iodide would yield N-methyl-5-bromo-2-methyl-3-cyanopyridinium iodide. Such pyridinium salts have applications as ionic liquids and phase-transfer catalysts. The electron-withdrawing bromo and cyano groups on the ring would decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions for the reaction to proceed compared to unsubstituted pyridine.

Table 3: Pyridyl Nitrogen Functionalization Reactions

| Transformation | Reagent(s) | Expected Product |

| N-Oxidation | H₂O₂ / Acetic Acid | This compound N-oxide |

| Quaternization | Methyl Iodide (CH₃I) | N-methyl-5-bromo-2-methyl-3-cyanopyridinium iodide |

Computational Studies on 5 Bromo 2 Methylnicotinonitrile and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its physical and chemical behavior. Through computational methods, we can gain a detailed understanding of the electronic landscape of 5-bromo-2-methylnicotinonitrile.

Density Functional Theory (DFT) Calculations for Ground State Properties

Table 1: Calculated Ground State Properties of a Related Bromo-Substituted Nicotinonitrile Derivative

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| C-Br Bond Length | 1.897 Å |

| Dipole Moment | 3.89 Debye |

Note: Data is for 5-bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile (B1402985) as a representative example.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity. researchgate.net

For a derivative, 5-bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile, the HOMO is localized on the pyridine (B92270) ring and the bromine atom, while the LUMO resides on the nitrile group and the piperidinyl nitrogen. This distribution suggests that the pyridine ring and bromine are the primary sites for electrophilic attack, while the nitrile region is susceptible to nucleophilic attack. Analysis of reactivity indices, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can further quantify the molecule's reactivity.

Table 2: Frontier Molecular Orbital Data for a Related Bromo-Substituted Nicotinonitrile Derivative

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | Not specified in search results | Pyridine ring and bromine atom |

| LUMO | Not specified in search results | Nitrile group and piperidinyl nitrogen |

| HOMO-LUMO Gap | Not specified in search results | - |

Note: Data is for 5-bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile as a representative example.

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential maps (ESPMs) provide a visual representation of the charge distribution within a molecule. libretexts.orgnumberanalytics.com These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. youtube.comlibretexts.org

In an ESPM, regions of negative potential (typically colored red or yellow) indicate an abundance of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. youtube.comlibretexts.org For a molecule like this compound, the electronegative nitrogen atom of the nitrile group and the bromine atom would be expected to create regions of negative electrostatic potential. For instance, in 5-bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile, Mulliken atomic charges show significant electron density at the nitrile nitrogen and the bromine atom. The ESPM would visually confirm these electron-rich areas, guiding the prediction of how the molecule interacts with other reagents.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for mapping the intricate pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Computational Modeling of Substitution and Cross-Coupling Pathways

This compound is a versatile substrate for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. Computational modeling can be used to explore the mechanisms of these reactions in detail. For example, in a substitution reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. cureffi.org Computational studies can model the entire reaction coordinate, from the approach of the nucleophile to the formation of the product, identifying the transition state structure along the way. mdpi.com

Similarly, for cross-coupling reactions, such as Suzuki or Sonogashira couplings, computational models can elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. These models help in understanding the role of the catalyst, the ligands, and the reaction conditions in influencing the reaction outcome.

Energetic Profiles and Kinetic Parameters of Transformations

From the activation energy, it is possible to calculate theoretical kinetic parameters, such as the reaction rate constant, using transition state theory. nih.gov These computational predictions can then be compared with experimental kinetic data to validate the proposed reaction mechanism. For instance, a study on a similar compound, 5-bromo-4-thio-2'-deoxyuridine, used quantum chemical calculations to determine the kinetic barriers for the breaking of the C-Br bond. mdpi.com Such analyses for this compound would provide crucial information for optimizing reaction conditions to achieve higher yields and selectivities.

Conformational Analysis and Molecular Dynamics Simulations

Computational techniques are pivotal in understanding the three-dimensional structure and dynamic behavior of this compound and its derivatives. Conformational analysis identifies the most stable spatial arrangements of a molecule, while molecular dynamics (MD) simulations provide a view of its movements and structural fluctuations over time.

Conformational Analysis: Quantum chemical methods are employed to investigate the potential energy surface of molecules, identifying stable conformers and the transition states that connect them. For cyclic structures related to derivatives of this compound, such as 5-bromo-5-nitro-1,3-dioxane, computational studies have shown the existence of multiple conformers like chair and twist forms. researchgate.net Typically, the chair conformer is found to be the most stable, with the preference for axial or equatorial substitution depending on the specific groups attached. researchgate.net For this compound itself, the planarity of the pyridine ring is a key feature, with the primary conformational flexibility arising from the rotation of the methyl group.

| Conformer Property | Finding for Related Bromo-Substituted Heterocycles | Methodology |

| Global Minimum Energy Conformer | Chair form with axial nitro group researchgate.net | HF/pVDZ, DFT PBE/3ξ, RI-MP2/λ2 researchgate.net |

| Other Identified Conformers | Chair with equatorial nitro group, 2,5-twist form researchgate.net | Quantum chemical calculations researchgate.net |

| Conformational Flexibility | Enhanced in sila- and germa-1,3-dioxacyclohexanes compared to 1,3-dioxanes researchgate.net | Computer simulation researchgate.net |

Molecular Dynamics (MD) Simulations: MD simulations offer a powerful lens to examine the dynamic stability and behavior of these compounds in various environments, such as in solution. livecomsjournal.orgchemrxiv.org These simulations track the movement of atoms over time, providing insights into structural rigidity, solvent interactions, and conformational changes. livecomsjournal.orgmdpi.com For instance, in a study of a related bromo-substituted compound, the root-mean-square deviation (RMSD) was analyzed to assess structural rigidity, with the bromo derivative showing greater stability compared to an iodo analogue. MD simulations are commonly performed using software packages like GROMACS and Desmond. chemrxiv.orgmdpi.com The data from these simulations, including RMSD and root-mean-square fluctuation (RMSF), help to understand how the molecule behaves and interacts on a nanosecond to microsecond timescale. mdpi.com

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Density Functional Theory (DFT) and other quantum mechanical calculations are instrumental in predicting the spectroscopic properties of molecules, offering a valuable comparison point for experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These predictions are crucial for structural elucidation. youtube.comnmrdb.org For this compound, the predicted shifts would be characteristic of the substituted pyridine ring and the methyl group. The bromine atom and the nitrile group would exert significant electronic effects, influencing the chemical shifts of the aromatic protons and carbons. chemicalbook.com

Table 4.4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical values for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.5 | ~20 |

| C2-H | - | ~155 |

| C3-CN | - | ~108 |

| C4-H | ~8.2 | ~145 |

| C5-Br | - | ~120 |

| C6-H | ~8.7 | ~152 |

Infrared (IR) Spectroscopy: DFT calculations at levels like B3LYP are also used to compute vibrational frequencies. nih.govresearchgate.net These theoretical spectra can be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra to assign specific vibrational modes. nih.govnih.govnih.gov For this compound, key predicted vibrations would include the C≡N stretch, C-Br stretch, aromatic C-H stretches, and the bending and stretching modes of the methyl group. scielo.org.zanih.gov

Table 4.4.2: Predicted IR Vibrational Frequencies for this compound This table presents hypothetical data based on typical values for similar structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Pyridine Ring |

| C-H stretch (aliphatic) | 2950-2850 | Methyl Group |

| C≡N stretch | ~2230 | Nitrile |

| C=C, C=N stretch | 1600-1400 | Pyridine Ring |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). scielo.org.zanih.gov These calculations provide information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The predicted absorption maxima (λmax) and oscillator strengths (f) help interpret experimental UV-Vis spectra and understand the electronic structure of the molecule. mdpi.comsharif.edu

Table 4.4.3: Predicted UV-Vis Absorption for this compound This table presents hypothetical data based on typical values for similar structures.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|

| ~280 | > 0.1 | HOMO → LUMO (π → π*) |

Molecular Docking and Ligand-Protein Interaction Studies for Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Target Identification and Binding Affinity Prediction

For derivatives of this compound, molecular docking can identify potential biological targets by screening them against libraries of protein structures. mdpi.com Enzymes such as kinases (e.g., CDK2) and oxidoreductases (e.g., COX-2) are common targets for heterocyclic compounds. mdpi.comresearchgate.netresearchgate.net The docking process calculates a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. nih.govjksus.org A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Table 4.5.1.1: Hypothetical Binding Affinities of this compound Derivatives against CDK2 Protein

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative A | Amine substitution at C6 | -7.8 |

| Derivative B | Phenyl group addition via Suzuki coupling at C5 | -8.5 |

| Derivative C | Hydroxylation of methyl group | -7.2 |

Elucidation of Potential Binding Modes and Pharmacophore Modeling

Beyond predicting affinity, docking studies reveal the specific binding mode of a ligand within the protein's active site. nih.gov This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking. mdpi.comnih.gov Analysis of these interactions is fundamental to understanding the basis of molecular recognition and activity. jksus.org

For example, the nitrogen atoms in the pyridine ring of a derivative could act as hydrogen bond acceptors, while the aromatic ring itself could engage in hydrophobic or π-stacking interactions with residues like phenylalanine or tyrosine in the protein's binding pocket. The bromine atom can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in drug design. nih.gov

Table 4.5.2.1: Potential Interactions for a Hypothetical Derivative in a Protein Active Site

| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond | Pyridine Nitrogen | SER, THR, ASN |

| Hydrophobic | Methyl Group, Pyridine Ring | LEU, VAL, ILE |

| Halogen Bond | Bromine Atom | Backbone Carbonyl Oxygen |

This detailed interaction data is then used to develop a pharmacophore model . A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.gov This model serves as a template for designing new, potentially more potent derivatives or for searching databases for other compounds with similar activity profiles.

Advanced Applications in Chemical and Medicinal Sciences Through 5 Bromo 2 Methylnicotinonitrile Derivatives

Role as a Versatile Building Block in Complex Organic Synthesis

5-Bromo-2-methylnicotinonitrile serves as a highly adaptable precursor in the synthesis of a multitude of organic compounds. Its structure, featuring a bromine atom, a nitrile group, and a methyl group on a pyridine (B92270) ring, provides multiple reaction pathways for chemists to explore.

Construction of Diverse Heterocyclic Systems (e.g., Fused Pyridines, Furo[2,3-b]pyridines, Pyrazolopyrimidines)

The strategic placement of functional groups in this compound facilitates the synthesis of various fused heterocyclic systems. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the construction of complex polycyclic structures.

For instance, the synthesis of furo[2,3-b]pyridines , a class of compounds with growing interest in medicinal chemistry, can be envisioned starting from precursors derived from bromo-pyridines. Although direct synthesis from this compound is not explicitly detailed in the provided search results, the general strategies for constructing such fused systems often involve the manipulation of halo-pyridines.

Similarly, the synthesis of pyrazolopyrimidines , which are purine (B94841) bioisosteres with a wide range of biological activities, can be approached using precursors derived from functionalized pyridines. researchgate.netnih.govindexcopernicus.com The general synthesis of pyrazolopyrimidines often involves the reaction of aminopyrazoles with various carbonyl compounds or their equivalents. researchgate.netnih.gov While a direct route from this compound is not specified, its conversion to an appropriately substituted aminopyridine derivative could provide a key intermediate for accessing the pyrazolopyrimidine scaffold.

Development of Polyfunctionalized Pyridine Architectures

The reactivity of the bromine and nitrile functionalities on the this compound core allows for the introduction of a wide array of substituents, leading to the development of polyfunctionalized pyridine architectures. The Suzuki cross-coupling reaction, for example, can be employed to introduce various aryl or heteroaryl groups at the 5-position by reacting the bromo-substituent with corresponding boronic acids. mdpi.com This method offers a robust and versatile approach to creating a library of novel pyridine derivatives with diverse electronic and steric properties. mdpi.com

Furthermore, the nitrile group can be subjected to various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. These transformations significantly expand the molecular diversity that can be achieved from this single building block.

Synthesis of Advanced Materials and Specialty Chemicals

While the direct application of this compound in the synthesis of advanced materials and specialty chemicals is not extensively documented in the provided search results, its role as a versatile intermediate suggests significant potential in these areas. google.com The ability to construct complex heterocyclic systems and polyfunctionalized pyridines opens avenues for the development of novel organic materials with specific electronic, optical, or thermal properties. For example, pyridine-containing polymers and oligomers are known to have applications in organic light-emitting diodes (OLEDs) and other electronic devices. The functional handles present in derivatives of this compound could be utilized to tune the properties of such materials.

In the realm of specialty chemicals, this compound can serve as a precursor for the synthesis of agrochemicals, dyes, and other fine chemicals where a substituted pyridine core is a key structural feature. google.com

Exploration of Biological Activities and Pharmacological Relevance of Nicotinonitrile Derivatives

The derivatives of nicotinonitrile, and more broadly, bromo-substituted heterocyclic compounds, have garnered considerable attention for their potential biological activities. The investigations into their pharmacological relevance have been particularly focused on their anticancer and antiproliferative properties.

Anticancer and Antiproliferative Investigations of Derived Compounds

A significant body of research is dedicated to exploring the anticancer potential of compounds derived from bromo-substituted heterocyclic scaffolds. These studies often involve in vitro assessments to determine the cytotoxic effects of these novel molecules against various cancer cell lines.

The cytotoxic activity of brominated derivatives is a key area of investigation in the search for new anticancer agents. Studies have shown that the introduction of a bromine atom can significantly influence the biological activity of a molecule. For example, a series of brominated acetophenone (B1666503) derivatives were evaluated for their cytotoxic effects against several human tumor cell lines. farmaciajournal.com

One particular derivative, designated as 5c , which features an O-methyl acetate (B1210297) group in the ortho position, demonstrated notable cytotoxicity against all tested tumor cell lines. farmaciajournal.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight the potency of this compound. farmaciajournal.com

Table 1: In Vitro Cytotoxicity of Brominated Acetophenone Derivative 5c

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| Breast adenocarcinoma (MCF7) | < 10 |

| Alveolar adenocarcinoma (A549) | 11.80 ± 0.89 |

| Colorectal adenocarcinoma (Caco2) | 18.40 ± 4.70 |

| Prostate adenocarcinoma (PC3) | < 10 |

Data sourced from a study on brominated acetophenone derivatives and may not be direct derivatives of this compound. farmaciajournal.com

Importantly, this derivative exhibited low cytotoxicity against a normal breast epithelial cell line (MCF12F), suggesting a degree of selectivity for cancer cells. farmaciajournal.com This selectivity is a crucial parameter in the development of chemotherapeutic agents, as it indicates a potentially wider therapeutic window. farmaciajournal.com

Further research into other bromo-substituted heterocyclic compounds has also revealed promising antiproliferative activity. For instance, a 5-bromo-indole derivative was found to inhibit the proliferation of A549 lung cancer cells with an IC50 of 14.4 µg/mL. nih.govnih.gov These findings underscore the potential of incorporating a bromo-substituted pyridine moiety, such as that from this compound, into novel molecular designs for anticancer drug discovery.

Table 2: Antiproliferative Activity of a 5-Bromo-Indole Derivative

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 14.4 |

Data from a study on a 5-bromo-indole derivative and not a direct derivative of this compound. nih.govnih.gov

The collective evidence from studies on related bromo-substituted heterocyclic compounds strongly suggests that derivatives of this compound represent a promising avenue for the discovery and development of novel anticancer and antiproliferative agents. The versatility of this chemical building block allows for the creation of a vast chemical space for screening and optimization, paving the way for future advancements in medicinal chemistry.

Antimicrobial Properties and Related Studies

Derivatives synthesized from nicotinonitrile precursors have demonstrated a notable spectrum of antimicrobial activities. These compounds are recognized for their potential in developing new agents to combat various pathogens. nih.gov

The challenge of antimicrobial resistance has spurred research into new classes of antibacterial agents, with nicotinonitrile derivatives showing promise. Studies on related pyridine derivatives have revealed activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain derivatives have shown potent inhibitory action against Escherichia coli. mdpi.com The structural features of these molecules play a crucial role in their ability to penetrate the complex cell envelopes of bacteria, particularly the outer membrane of Gram-negative organisms. mdpi.commdpi.com

The efficacy of antibacterial agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. While specific MIC values for this compound derivatives are proprietary to individual studies, research on analogous compounds provides insight into their potential. For instance, derivatives of pyrrolidine-2,5-dione have shown MIC values ranging from 16 to 256 μg/mL against various bacterial species. nih.gov Similarly, analogues of robenidine (B1679493) have demonstrated activity against Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) with MIC values as low as 1.0 μg/mL and 0.5 μg/mL, respectively. nih.gov Some of these analogues also showed activity against Gram-negative strains like E. coli at 16 μg/mL and P. aeruginosa at 32 μg/mL. nih.gov

Table 1: Illustrative Antibacterial Activity of Related Heterocyclic Compounds

| Compound Class | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Various bacteria | 16 - 256 | nih.gov |

| Robenidine analogue | MRSA | 1.0 | nih.gov |

| Robenidine analogue | VRE | 0.5 | nih.gov |

| Robenidine analogue | E. coli | 16 | nih.gov |

This table is for illustrative purposes and shows the activity of related compound classes, not specifically this compound derivatives.

In addition to antibacterial properties, derivatives of related heterocyclic scaffolds have been investigated for their antifungal potential. Fungal infections represent a significant health concern, and new antifungal agents are urgently needed. mdpi.com Studies on aminothioxanthones, which are bioisosteres of xanthones, have shown that certain derivatives exhibit broad-spectrum antifungal effects against clinically relevant pathogens like Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com